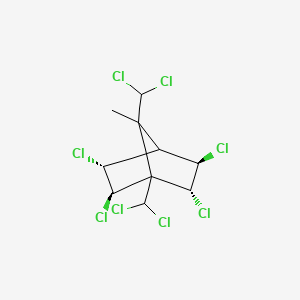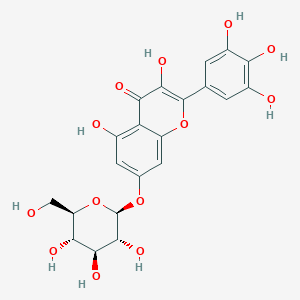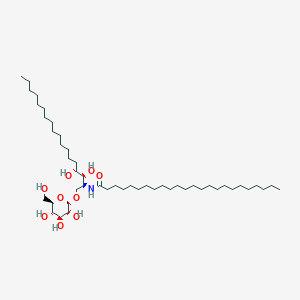![molecular formula C15H18O3 B1253281 (4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione is a natural product found in Asteriscus sericeus, Asteriscus daltonii, and other organisms with data available.
Aplicaciones Científicas De Investigación
Photochemical Behavior
- Dimerization and Photochemical Behavior : A study by Barbosa et al. (1990) discovered efficient dimerization of a similar compound, indicating potential in photochemical applications. This study suggests the possibility of similar behavior in the compound of interest (Barbosa, Mann, & Cummins, 1990).
Synthesis and Structural Analysis
- Synthesis Techniques : Grošelj et al. (2005) described a synthesis method for a structurally related compound, highlighting potential pathways for synthesizing complex bicyclic structures (Grošelj, Bevk, Jakše, Meden, Stanovnik, & Svete, 2005).
- Structure and Configuration : The work of Ji et al. (1992) on a similar compound provides insights into the molecular structure, which could be relevant for understanding the compound (Ji, van der Helm, Shin, & Fenical, 1992).
Potential Applications in Organic Synthesis
- Use in Organic Synthesis : The research by Astley & Pattenden (1992) on furan-containing macrocyclic ring systems suggests potential applications of related compounds in the synthesis of complex organic molecules (Astley & Pattenden, 1992).
Propiedades
Nombre del producto |
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7+,10-5+/t13-/m0/s1 |
Clave InChI |
CAHQQYHQUHYOGU-OKQUYSEZSA-N |
SMILES isomérico |
C/C/1=C\CCC2=C[C@@H](C(/C=C/C1=O)(C)C)OC2=O |
SMILES canónico |
CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O |
Sinónimos |
asteriscunolide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



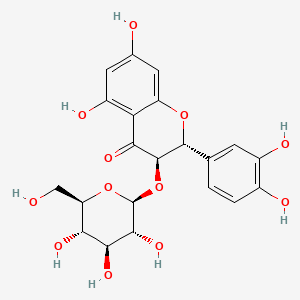
![3-[(2-Bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B1253200.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1253203.png)
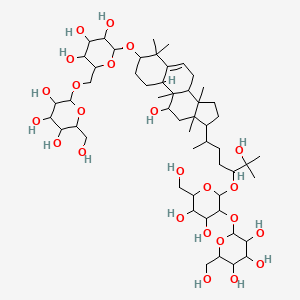
![N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide](/img/structure/B1253205.png)
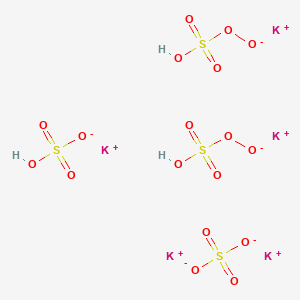
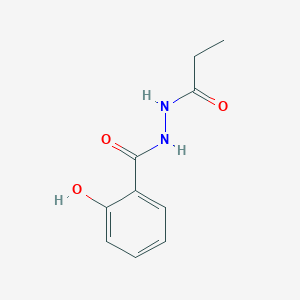
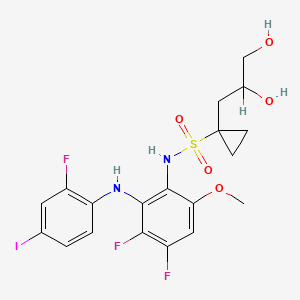
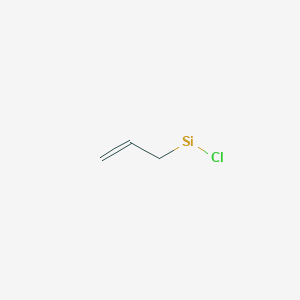

![(5S)-3,4,5-trimethyl-5,6-dihydrobenzo[f][1]benzofuran-9-ol](/img/structure/B1253218.png)
